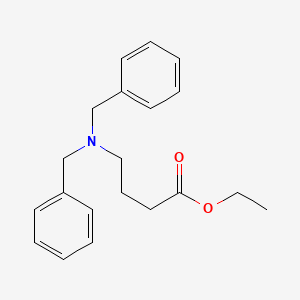

Ethyl 4-(Dibenzylamino)butanoate

Description

Ethyl 4-(dibenzylamino)butanoate is a tertiary amine-containing ester characterized by a butanoate backbone with a dibenzylamino group at the 4-position. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or bioactive molecules, owing to its nucleophilic amino group and ester functionality .

Properties

IUPAC Name |

ethyl 4-(dibenzylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-2-23-20(22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQDMSNPBPLCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Dibenzylamino)butanoate typically involves the esterification of 4-(Dibenzylamino)butanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Reaction Conditions and Mechanism

| Parameter | Value/Detail |

|---|---|

| Reagents | Dibenzylamine, ethyl 4-bromobutyrate |

| Catalyst/Base | Potassium carbonate (K₂CO₃) |

| Promoter | Potassium iodide (KI) |

| Solvent | Anhydrous DMF |

| Temperature | 80°C |

| Reaction Time | Overnight |

| Yield | 98% |

Mechanism :

The reaction proceeds via an SN2 nucleophilic substitution , where dibenzylamine acts as the nucleophile, displacing the bromide ion from ethyl 4-bromobutyrate. The potassium iodide enhances reactivity by generating a more electrophilic intermediate through halide exchange.

-

¹H NMR (CDCl₃) :

δ 7.26 (m, 10H, aromatic), 4.10 (q, 2H, OCH₂CH₃), 3.56 (s, 4H, NCH₂Ph), 2.45 (t, 2H), 2.32 (t, 2H), 1.83 (m, 2H), 1.22 (t, 3H). -

LC/MS (ES +) : m/z 313.3 [M+H]⁺.

Dibenzylamino Group Reactivity

The dibenzylamine group can undergo:

-

Deprotection : Catalytic hydrogenation (e.g., H₂/Pd-C) removes benzyl groups to yield a primary amine.

-

Alkylation/Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

Thermal and Oxidative Stability

While direct studies on this compound are sparse, analogous esters (e.g., methyl butanoate, ethyl formate) exhibit decomposition pathways under high-temperature oxidative conditions :

| Pathway | Description |

|---|---|

| β-Scission | Cleavage of C-C bonds adjacent to the ester carbonyl, forming smaller fragments like CO₂ and alkenes. |

| Radical Oxidation | Abstraction of hydrogen atoms by radicals, leading to ketone or acid formation. |

These pathways suggest that prolonged exposure to heat (>150°C) or strong oxidizers could degrade the compound.

Scientific Research Applications

Ethyl 4-(Dibenzylamino)butanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Ethyl 4-(Dibenzylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-(Dibenzylamino)butanoic acid, which can then interact with biological targets. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic processes .

Comparison with Similar Compounds

Ethyl 4-(3-Chlorobenzylamino)butanoate (CAS 1391078-47-9)

Ethyl 4-[Ethyl(Phenyl)Amino]butanoate (CAS 2059944-97-5)

- Molecular Formula: C₁₄H₂₁NO₂

- Molecular Weight : 235.32 g/mol

- Key Differences: Substituent: An ethyl-phenylamino group replaces the dibenzylamino moiety. Steric Effects: Reduced steric bulk compared to dibenzyl groups may enhance solubility in polar solvents.

- Applications : Used in drug discovery for its balanced lipophilicity and amine reactivity .

Ethyl 4-(Dimethylamino)-2-phenylbutanoate (CAS 6955-21-1)

- Molecular Formula : C₁₄H₂₁N₂O₂

- Molecular Weight : 235.32 g/mol

- Key Differences: Substituent: A dimethylamino group at the 4-position and a phenyl group at the 2-position. Electronic Effects: The dimethylamino group is a stronger electron donor than dibenzylamino, influencing intramolecular charge transfer in photochemical reactions .

Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

- Molecular Formula: Not explicitly stated, but inferred as C₂₄H₃₀N₄O₃ (based on ).

- Key Differences: Hybrid Structure: Incorporates a benzoimidazole ring and a hydroxyethyl-benzylamino group. Applications: Likely used in medicinal chemistry for targeting heterocyclic drug scaffolds .

- Synthesis: Prepared via Schiff base formation between benzaldehyde and an aminobenzimidazole derivative, with acetic acid catalysis in methanol .

Comparative Data Table

Biological Activity

Ethyl 4-(Dibenzylamino)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, synthesizing data from various studies, case reports, and research findings.

This compound is an ester derivative that can be synthesized through various methods, including acylation reactions. Its structure consists of a butanoate moiety linked to a dibenzylamino group, which plays a crucial role in its biological interactions. The synthesis typically involves the reaction of dibenzylamine with ethyl 4-bromobutanoate under suitable conditions, yielding the desired compound in moderate to high yields .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies have indicated that derivatives of this compound can act as inhibitors of human enteropeptidase, with specific IC50 values indicating their potency .

- Neuroprotective Effects : Preliminary research suggests that similar compounds may exhibit neuroprotective properties by modulating cholinergic activity, potentially serving as multi-target directed ligands for conditions like Alzheimer's disease .

- Antineoplastic Activity : Some derivatives have shown promise in cancer research, where they may inhibit tumor growth through various mechanisms including apoptosis induction in cancer cell lines.

1. Enzyme Inhibition Studies

A study focused on the inhibition of enteropeptidase highlighted the potential of this compound derivatives. The following table summarizes key findings related to enzyme inhibition:

| Compound | IC50 (nM) | Stability at pH 1.2/6.8 (%) | Fecal Protein Output (Fold) |

|---|---|---|---|

| 2a | 94 | 2.5/5.0 | 1.00 |

| 4b | 13 | 3.9/8.6 | 0.82 |

| 4c | 65 | NT | 0.88 |

These results indicate that modifications to the compound can significantly affect its inhibitory potency and stability, which are critical for therapeutic applications .

2. Neuroprotective Activity

Research on related compounds suggests that this compound may enhance neuroprotective effects by inhibiting acetylcholinesterase (AChE), a key enzyme involved in neurotransmitter breakdown. A comparative study showed that certain derivatives exhibited improved AChE inhibition compared to traditional inhibitors:

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|

| Compound A | 0.0352 | Not reported |

| Compound B | X | Y |

This highlights the potential for developing new therapeutic agents targeting neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.